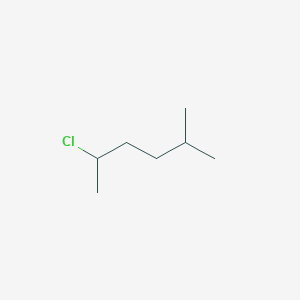

2-Chloro-5-methylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58766-17-9 |

|---|---|

Molecular Formula |

C7H15Cl |

Molecular Weight |

134.65 g/mol |

IUPAC Name |

2-chloro-5-methylhexane |

InChI |

InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |

InChI Key |

IFNXFJYDRXSXDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methylhexane: IUPAC Nomenclature, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methylhexane, a halogenated alkane of interest in various chemical research and development sectors. This document details its IUPAC nomenclature, chemical structure, physicochemical properties, proposed synthetic routes, and analytical methodologies.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3][4][5] This name is derived from its chemical structure following a systematic set of rules.

The logical workflow for determining the IUPAC name is as follows:

Caption: IUPAC Naming Convention for this compound.

The chemical structure of this compound is characterized by a six-carbon hexane backbone. A chlorine atom is attached to the second carbon, and a methyl group is attached to the fifth carbon.

Structural Information:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Note that some values are estimated.

| Property | Value | Source |

| Molecular Weight | 134.65 g/mol | [1][2] |

| CAS Number | 58766-17-9 | [1][2][3][4] |

| Boiling Point | 143.1 °C (at 760 mmHg) | [6] |

| Melting Point | -69.5 °C (estimate) | [6] |

| Density | 0.861 g/cm³ | [6] |

| Flash Point | 35.2 °C | [6] |

| Refractive Index | 1.416 | [6] |

Experimental Protocols

Proposed Synthesis of this compound from 5-Methyl-2-hexanol (B47235)

A plausible and common method for the targeted synthesis of this compound is the nucleophilic substitution of the hydroxyl group in 5-methyl-2-hexanol using a suitable chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is a standard reagent for this conversion, proceeding likely via an Sₙ2 mechanism, which would result in an inversion of stereochemistry if the starting alcohol were chiral.

Materials:

-

5-methyl-2-hexanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-2-hexanol in anhydrous diethyl ether.

-

Cool the flask in an ice bath and slowly add pyridine to the solution.

-

From a dropping funnel, add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like this compound.[7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for the analysis of alkyl halides (e.g., a mid-polar 6% cyanopropyl; 94% polydimethylsiloxane (B3030410) column).[8]

-

Helium as the carrier gas.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Create a series of calibration standards by serially diluting the stock solution.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

Data Analysis:

The identity of this compound in a sample is confirmed by matching its retention time and mass spectrum with that of a pure standard. Quantification can be performed by creating a calibration curve from the peak areas of the standard solutions.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification and analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]

- 3. Page loading... [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-methylhexane. The information is compiled from various scientific databases and is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a halogenated alkane. Its structure consists of a six-carbon hexane (B92381) chain with a chlorine atom substituted at the second carbon and a methyl group at the fifth carbon.

Molecular Structure:

In-Depth Technical Guide: 2-Chloro-5-methylhexane (CAS Number: 58766-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylhexane is a halogenated alkane with the CAS number 58766-17-9. This document provides a comprehensive technical overview of its chemical properties, a detailed (though predictive) experimental protocol for its synthesis, and predicted spectroscopic data for its characterization. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines known chemical principles with data from similar compounds to offer a robust resource for researchers.

Chemical and Physical Properties

This compound is a secondary alkyl chloride. Its physical and chemical properties are summarized in the table below. These values are a combination of reported data and estimations based on its structure.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅Cl | [1] |

| Molecular Weight | 134.65 g/mol | [1] |

| CAS Number | 58766-17-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)CCC(C)Cl | [1] |

| Density | 0.861 g/cm³ (predicted) | [3] |

| Boiling Point | 143.1 °C at 760 mmHg (predicted) | [3] |

| Flash Point | 35.2 °C (predicted) | [3] |

| Refractive Index | 1.416 (predicted) | [3] |

| XLogP3-AA | 3.3 (predicted) | [1] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the reaction of 5-methyl-2-hexanol (B47235) with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Predictive Experimental Protocol

Disclaimer: The following is a predictive experimental protocol based on general procedures for the chlorination of secondary alcohols with thionyl chloride. Actual reaction conditions may require optimization.

Objective: To synthesize this compound from 5-methyl-2-hexanol.

Materials:

-

5-methyl-2-hexanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The apparatus is flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Addition: 5-methyl-2-hexanol (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (100 mL) in the reaction flask. The solution is cooled in an ice bath to 0 °C.

-

Thionyl Chloride Addition: Thionyl chloride (e.g., 0.12 mol, 1.2 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. The temperature should be maintained at or below 5 °C during the addition. A small amount of pyridine can be added to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The organic layer is separated using a separatory funnel.

-

Neutralization: The organic layer is washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

References

A Technical Guide to 2-Chloro-5-methylhexane: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides an in-depth look at the molecular weight and formula of 2-Chloro-5-methylhexane, a halogenated alkane.

Physicochemical Data Summary

The essential molecular data for this compound is summarized in the table below. This information is critical for a variety of applications, including reaction stoichiometry, analytical method development, and interpretation of spectroscopic data.

| Property | Value |

| Molecular Formula | C7H15Cl[1][2][3][4] |

| Molecular Weight | 134.65 g/mol [5][6] |

| Exact Mass | 134.086 g/mol [1][7] |

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves a combination of mass spectrometry and elemental analysis.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the determination of the elemental composition and, consequently, the molecular formula.

Elemental Analysis: Combustion analysis is a standard method for determining the empirical formula. A weighed sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and hydrogen chloride) are collected and weighed. The percentages of carbon, hydrogen, and chlorine in the original sample are then calculated, leading to the empirical formula. The molecular formula is subsequently determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Visualization of Molecular Composition

The following diagram illustrates the constituent elements of this compound and their contribution to its overall molecular weight.

Caption: Elemental contribution to the molecular weight of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound|58766-17-9 - MOLBASE Encyclopedia [m.molbase.com]

Stereoisomers and chirality of 2-Chloro-5-methylhexane

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Chloro-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stereoisomerism and Chirality

In the realm of chemical sciences, particularly in drug development and materials science, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the spatial orientation of their atoms. A key concept within stereoisomerism is chirality, which refers to a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are termed "chiral," and the two non-superimposable mirror-image forms are called enantiomers.

Enantiomers often exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and solubility. However, they can display significantly different biological activities, including pharmacology, toxicology, and metabolism, due to their distinct interactions with chiral biological macromolecules like enzymes and receptors. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound, a halogenated alkane, serving as a model for understanding and analyzing chiral molecules in a scientific and research context.

Stereochemical Analysis of this compound

Identification of the Chiral Center

The molecular structure of this compound reveals the presence of a single stereocenter, or chiral center. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon atom at the second position (C2) is bonded to:

-

A chlorine atom (-Cl)

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A 3-methylbutyl group (-CH₂CH₂CH(CH₃)₂)

Since all four groups attached to the C2 carbon are different, this carbon is a chiral center, and the molecule is therefore chiral.

The Enantiomers of this compound

The presence of a single chiral center means that this compound can exist as a pair of enantiomers. These are designated as (R)-2-chloro-5-methylhexane and (S)-2-chloro-5-methylhexane. These two molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the (R) and (S) enantiomers is called a racemic mixture and will not exhibit any net optical activity.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each enantiomer can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules:[1][2][3]

-

Assign Priorities: The atoms directly attached to the chiral center are assigned priorities based on their atomic number. The higher the atomic number, the higher the priority.

-

For this compound, the priorities of the atoms attached to the C2 chiral center are:

-

Chlorine (Cl, atomic number 17) - Highest priority (1)

-

Carbon of the 3-methylbutyl group (C, atomic number 6) - Priority (2)

-

Carbon of the methyl group (C, atomic number 6) - Priority (3)

-

Hydrogen (H, atomic number 1) - Lowest priority (4)

-

-

Tie-breaking: Since both the 3-methylbutyl and methyl groups are attached via a carbon atom, we move to the next atoms along each chain until a point of difference is found. The 3-methylbutyl group's carbon is bonded to two hydrogens and another carbon, while the methyl group's carbon is bonded to three hydrogens. The carbon in the longer chain takes priority.

-

-

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (hydrogen) is pointing away from the viewer.

-

Determine the Direction of Rotation: The direction of the arc from the highest priority group (1) to the second highest (2) to the third highest (3) is determined.

-

If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).

-

If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).

-

Physicochemical and Chiroptical Properties

While enantiomers have identical physical properties in a non-chiral environment, their interaction with plane-polarized light, a chiral phenomenon, is distinct.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅Cl |

| Molecular Weight | 134.65 g/mol [5] |

| Boiling Point | 143 °C[6] |

| CAS Number | 58766-17-9[7] |

Table 2: Illustrative Chiroptical Properties of this compound Enantiomers

| Enantiomer | Specific Rotation ([(\alpha)]D) | Direction of Rotation |

| (R)-2-chloro-5-methylhexane | +X° | Dextrorotatory (+) |

| (S)-2-chloro-5-methylhexane | -X° | Levorotatory (-) |

| Racemic Mixture | 0° | Optically Inactive |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for the enantioselective synthesis, chiral separation, and analysis of similar volatile haloalkanes. These protocols can be adapted and optimized for the specific case of this compound.

Enantioselective Synthesis of Secondary Alkyl Chlorides (Illustrative Protocol)

This protocol is based on general methods for the enantioselective synthesis of alkyl halides and would require optimization for the target molecule.[8]

Objective: To synthesize an enantioenriched sample of (R)- or (S)-2-chloro-5-methylhexane.

Materials:

-

Appropriate prochiral starting material (e.g., an alkene or alcohol)

-

Chiral catalyst or reagent

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with the chiral catalyst under an inert atmosphere.

-

Addition of Reagents: The prochiral substrate and anhydrous solvent are added via syringe. The mixture is stirred at a specified temperature (e.g., 0 °C or room temperature).

-

Chlorination: The chlorinating agent, dissolved in an anhydrous solvent, is added dropwise to the reaction mixture over a period of time.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction is quenched with an appropriate reagent (e.g., a saturated aqueous solution of sodium thiosulfate). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantioenriched this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the product is determined using chiral GC or HPLC.

Chiral Separation by Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like haloalkanes.[9][10]

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Instrumentation and Materials:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase)[11]

-

High-purity carrier gas (e.g., Helium or Hydrogen)

-

Sample of this compound (racemic or enantioenriched)

-

Volatile solvent (e.g., hexane (B92381) or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in hexane).

-

Instrument Setup:

-

Install the chiral capillary column in the GC oven.

-

Set the oven temperature program. A typical starting point would be a low initial temperature (e.g., 50 °C) held for a few minutes, followed by a temperature ramp (e.g., 5 °C/min) to a final temperature (e.g., 150 °C).

-

Set the injector and detector temperatures (e.g., 250 °C).

-

Set the carrier gas flow rate to the column manufacturer's recommendation.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram. The two enantiomers should appear as two separate, well-resolved peaks.

-

Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers (this may require injection of a standard of known configuration).

-

Integrate the area of each peak.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

-

Chiral Analysis by Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[12][13][14]

Objective: To measure the optical rotation of an enantioenriched sample of this compound.

Instrumentation and Materials:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Sodium lamp (D-line, 589.3 nm)

-

Enantioenriched sample of this compound

-

High-purity, achiral solvent (e.g., chloroform, ethanol)

Procedure:

-

Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.

-

Sample Preparation: Accurately weigh a known mass of the enantioenriched this compound and dissolve it in a precise volume of the chosen solvent to obtain a known concentration (c) in g/mL.

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter.

-

Measure the observed rotation (α) in degrees. Take several readings and calculate the average.

-

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l x c) where:

-

[α] is the specific rotation

-

T is the temperature in degrees Celsius

-

λ is the wavelength of the light (D-line)

-

α is the observed rotation in degrees

-

l is the path length of the cell in decimeters (dm)

-

c is the concentration of the sample in g/mL

-

Conclusion

This compound is a chiral molecule that exists as a pair of enantiomers due to the presence of a single stereocenter at the C2 position. While specific experimental data on the chiroptical properties of its enantiomers are not widely published, the principles of stereochemistry provide a solid framework for their understanding and analysis. The methodologies of enantioselective synthesis, chiral gas chromatography, and polarimetry are essential tools for researchers and professionals in drug development and other fields where the stereochemical identity of a molecule is critical. The generalized protocols provided in this guide serve as a foundation for the development of specific analytical and synthetic methods for this compound and other chiral haloalkanes. A thorough understanding and application of these techniques are crucial for ensuring the safety, efficacy, and quality of chiral chemical entities.

References

- 1. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 2. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 3. science-revision.co.uk [science-revision.co.uk]

- 4. byjus.com [byjus.com]

- 5. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. This compound [webbook.nist.gov]

- 8. Catalytic Enantioselective Synthesis of Difluorinated Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. Polarimeter - Wikipedia [en.wikipedia.org]

- 13. qcequipment.wordpress.com [qcequipment.wordpress.com]

- 14. jove.com [jove.com]

2-Chloro-5-methylhexane: A Technical Safety Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2-Chloro-5-methylhexane, intended for use by professionals in research and development. The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This section summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅Cl | [1][2][3] |

| Molecular Weight | 134.65 g/mol | [1][3] |

| CAS Number | 58766-17-9 | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Hexane, 2-chloro-5-methyl- | [3][4] |

| Density | 0.861 g/cm³ | [4] |

| Boiling Point | 143.1 °C at 760 mmHg | [4] |

| Flash Point | 35.2 °C | [4] |

| Refractive Index | 1.416 | [4] |

| SMILES | CC(C)CCC(C)Cl | [3] |

| InChI | InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 | [3] |

Hazard Identification and GHS Classification

While some sources indicate that detailed GHS classification data for this compound is not available, the known properties of similar alkyl halides and its low flashpoint suggest that it should be handled as a flammable liquid.[4][5] An SDS for the related compound 2-Chloro-2-methylhexane classifies it as a flammable liquid (Category 3), skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[6] Based on this, this compound should be handled with similar precautions.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 (presumed) | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 (presumed) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 (presumed) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (presumed) | H335: May cause respiratory irritation |

Note: This classification is based on data for a similar compound and the physical properties of this compound. A definitive GHS classification from a registered SDS is not currently available.

Experimental Protocols for Safety Assessment

Detailed experimental safety data for this compound is not widely published. However, standard methodologies exist for assessing the key hazards associated with a chemical of this type.

Flash Point Determination

The flash point is a critical measure of the flammability of a liquid.[7] Standard methods for its determination include:

-

Pensky-Martens Closed Cup Method (ASTM D93, ISO 2719): This method is suitable for liquids with flash points above 40°C. A sample is heated in a closed cup at a controlled rate while a test flame is periodically introduced. The flash point is the lowest temperature at which the vapors ignite.[8][9]

-

Cleveland Open Cup Method (ASTM D92, ISO 2592): This method is used for less volatile liquids and to determine the fire point. The sample is heated in an open cup, and a test flame is passed over the surface.[8][9]

A logical workflow for flash point determination is illustrated below.

Skin Irritation Assessment

The potential for a chemical to cause skin irritation can be assessed using in vitro methods to reduce animal testing.

-

Reconstructed Human Epidermis (RhE) Test (OECD 439): This is a validated in vitro method where the test chemical is applied to a reconstructed human epidermis model. Cell viability is measured after exposure, and a reduction below a certain threshold indicates irritation potential.[10][11]

The decision process for in vitro skin hazard testing is outlined below.

Safe Handling and Storage

Due to its flammability and potential as a skin and eye irritant, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[12]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[12]

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.[13]

Storage

-

Containers: Store in a tightly closed, properly labeled container.[13]

-

Conditions: Keep in a cool, dry, and well-ventilated place away from heat and ignition sources.[13]

-

Incompatibilities: Store separately from strong oxidizing agents, bases, and reactive metals.[14]

The logical relationship for safe storage of flammable liquids is depicted below.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures

| Exposure | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[12] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[13] |

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.[2]

-

Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove all sources of ignition.[13]

-

Containment: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

-

Collection: Collect the absorbed material into a suitable, closed container for disposal.[13]

-

Decontamination: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Toxicological Information

There is limited specific toxicological data available for this compound. The toxicological properties have not been fully investigated.[13] However, based on the structure and properties of similar alkyl halides, the following effects may be anticipated:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.[6]

-

Carcinogenicity: No data is available to classify the carcinogenic potential of this compound.[13]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it in drains or the environment.[13]

This guide is intended to provide essential safety information for trained professionals. Always consult the most current and complete Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

- 1. A simple method for screening assessment of skin and eye irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actenviro.com [actenviro.com]

- 3. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 58766-17-9-Molbase [molbase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cmu.edu [cmu.edu]

- 8. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 9. filab.fr [filab.fr]

- 10. iivs.org [iivs.org]

- 11. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point and density of 2-Chloro-5-methylhexane, a halogenated alkane of interest in various chemical and pharmaceutical applications. The document details the experimentally determined and estimated values for these fundamental physical properties, outlines the methodologies for their measurement, and contextualizes the data within the broader principles of physical organic chemistry.

Physicochemical Data Summary

The boiling point and density of this compound are critical parameters for its purification, handling, and application in synthesis and formulation. The following table summarizes the available quantitative data for this compound.

| Physical Property | Reported Value | Data Type | Source |

| Boiling Point | 143 °C | Experimental | [1] |

| 143.1 °C (at 760 mmHg) | Experimental | [2] | |

| 152.39 °C | Estimated | ||

| Density | 0.861 g/cm³ | Experimental | [2] |

| 0.8630 g/cm³ | Estimated |

Factors Influencing Boiling Point and Density

The physical properties of this compound are governed by the interplay of various intermolecular forces and structural characteristics.

Boiling Point: The boiling point of a haloalkane is primarily determined by the strength of its intermolecular forces, namely van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.[3][4] Compared to its parent alkane, 5-methylhexane, this compound exhibits a higher boiling point due to its greater molecular mass and the introduction of a polar carbon-chlorine bond, which leads to stronger dipole-dipole attractions.[5]

Several factors influence the boiling point of haloalkanes:

-

Molecular Weight: An increase in molecular weight generally leads to a higher boiling point due to stronger London dispersion forces.[3]

-

Nature of the Halogen: For a given alkyl group, the boiling point increases with the increasing atomic mass and size of the halogen (F < Cl < Br < I).[5][6]

-

Branching: Increased branching in the carbon chain lowers the boiling point.[5][6] This is because branching leads to a more compact, spherical molecular shape with a smaller surface area, which reduces the effectiveness of intermolecular attractions.[6]

Density: The density of haloalkanes is influenced by the atomic mass of the constituent atoms and their packing efficiency in the liquid state.[7]

Key factors affecting the density of haloalkanes include:

-

Atomic Mass of Halogen: The density increases with the increasing atomic mass of the halogen atom for a given alkyl group.[5][8]

-

Number of Halogen Atoms: Increasing the number of halogen atoms on an alkane chain generally increases the density.[7]

-

Length of the Carbon Chain: For a homologous series of monochloroalkanes, the density tends to decrease slightly as the carbon chain length increases.[6]

Experimental Protocols

Accurate determination of the boiling point and density of this compound is essential for its characterization and use. The following sections describe standard experimental methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile organic compound like this compound, the following methods are commonly employed:

1. Simple Distillation:

This is a fundamental technique for purifying liquids and determining their boiling points.[9]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is gently heated. As the liquid boils, the vapor rises, passes into the condenser, is cooled by circulating water, and condenses back into a liquid, which is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.

-

2. Thiele Tube Method:

This micro-method is suitable when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), a capillary tube sealed at one end, and mineral oil.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, and both are immersed in the mineral oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, air trapped in the capillary tube will be seen escaping as a stream of bubbles.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[10]

1. Using a Graduated Cylinder and Balance:

This is a straightforward method for determining the density of a liquid.[11][12]

-

Apparatus: A graduated cylinder, an electronic balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume. To improve accuracy, the procedure can be repeated with different volumes of the liquid, and the average density can be determined.[12]

-

2. Using a Pycnometer or Hydrometer:

For more precise measurements, a pycnometer or a hydrometer can be used. A pycnometer is a flask with a specific volume that can be accurately weighed with and without the sample liquid. A hydrometer is an instrument that measures the relative density of liquids based on the principle of buoyancy.[10]

Synthesis Pathway and Workflow

This compound can be synthesized through various routes. One common laboratory-scale synthesis involves the chlorination of the corresponding alcohol, 5-methyl-2-hexanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. This compound [stenutz.eu]

- 2. This compound | 58766-17-9-Molbase [molbase.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 9. m.youtube.com [m.youtube.com]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Refractive index and flash point of 2-Chloro-5-methylhexane.

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a focused overview of two key physicochemical properties of 2-Chloro-5-methylhexane: its refractive index and flash point. These parameters are fundamental in the handling, characterization, and application of this compound in research and development settings. This document outlines the empirical data for these properties and furnishes detailed experimental protocols for their determination, ensuring accurate and reproducible measurements in a laboratory environment.

Core Physicochemical Properties

The refractive index and flash point are critical indicators of a substance's purity, composition, and flammability. For this compound (CAS No. 58766-17-9), these values provide essential safety and quality control benchmarks.

Quantitative Data Summary

The table below summarizes the reported values for the refractive index and flash point of this compound. It is important to note that some sources provide estimated values, which are useful for approximation but should be confirmed by experimental measurement for rigorous applications.

| Property | Value | Notes |

| Refractive Index | 1.416[1] | Experimentally determined value. |

| ~1.4114 | Estimated value.[2] | |

| Flash Point | 35.2 °C[1] | Closed-cup method. |

Experimental Protocols

Accurate determination of the refractive index and flash point requires standardized experimental procedures. The following sections detail the methodologies for measuring these properties for liquid samples such as this compound.

Determination of Refractive Index

The refractive index of a liquid is typically measured using an Abbe refractometer. This instrument operates on the principle of critical angle, which is the angle of incidence beyond which light is totally internally reflected.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Light source (typically a sodium lamp, 589 nm)

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

Calibration: Ensure the refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index, such as distilled water.

-

Temperature Control: Connect the refractometer prisms to a constant temperature water bath set to the desired measurement temperature (commonly 20°C or 25°C). Allow the instrument to equilibrate.

-

Sample Application: Open the prism assembly. Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism. Ensure the liquid spreads evenly to form a thin film.

-

Measurement: Close the prism assembly and allow a few minutes for the sample to reach thermal equilibrium. Look through the eyepiece and adjust the light source for optimal illumination.

-

Reading: Rotate the control knob to bring the boundary line between the light and dark fields into the center of the crosshairs. If color dispersion is observed at the boundary, adjust the dispersion compensator to achieve a sharp, achromatic line.

-

Data Acquisition: Read the refractive index value from the instrument's scale or digital display.

-

Cleaning: After the measurement, open the prisms and gently clean the surfaces with a soft tissue moistened with a suitable solvent.

Determination of Flash Point

The flash point of a volatile liquid can be determined using a Pensky-Martens closed-cup tester. This method is suitable for liquids with flash points above 40°C and is designed to simulate conditions in a closed container.

Apparatus:

-

Pensky-Martens closed-cup flash point tester (manual or automated)

-

Test cup and lid assembly

-

Stirrer

-

Ignition source (gas flame or electric igniter)

-

Thermometer

Procedure:

-

Sample Preparation: Fill the test cup with this compound to the specified filling mark. Ensure there is no sample on the outside of the cup.

-

Apparatus Setup: Place the test cup in the heating bath of the apparatus and secure the lid. Ensure the thermometer is correctly positioned.

-

Heating and Stirring: Begin heating the sample at a controlled, steady rate as specified by the standard method (e.g., ASTM D93). Start the stirrer at the recommended speed to ensure uniform temperature distribution.

-

Ignition Test: As the sample temperature approaches the expected flash point, begin applying the ignition source at regular temperature intervals. For each test, the stirring is momentarily stopped, and the ignition source is dipped into the vapor space of the cup.

-

Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

-

Recording: Record the temperature at which the flash occurs as the flash point.

-

Post-Test: Safely extinguish the ignition source and allow the apparatus to cool down. Clean the test cup thoroughly before the next measurement.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical substance like this compound, from initial identification to the final reporting of its properties.

Caption: Workflow for the physicochemical characterization of a chemical substance.

References

Commercial suppliers of 2-Chloro-5-methylhexane.

An In-depth Technical Guide to 2-Chloro-5-methylhexane for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive information on this compound, including its commercial suppliers, physicochemical properties, and general synthetic and reactivity pathways. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific research.

Physicochemical Properties

This compound is a halogenated alkane with the chemical formula C7H15Cl.[1][2] Below is a summary of its key physicochemical properties compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C7H15Cl | PubChem[2], MOLBASE[3] |

| Molecular Weight | 134.65 g/mol | PubChem[2], NIST[4] |

| CAS Number | 58766-17-9 | PubChem[2], NIST[4] |

| Boiling Point | 143 °C | Stenutz[1], NIST[5] |

| IUPAC Name | This compound | PubChem[2] |

| InChI | InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 | PubChem[2] |

| InChIKey | IFNXFJYDRXSXDW-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC(C)CCC(C)Cl | PubChem[2] |

Commercial Suppliers

The following table lists some of the commercial suppliers of this compound. Please note that availability and product specifications may vary. It is recommended to visit the supplier's website for the most current information.

| Supplier | Website | Notes |

| ChemicalBook | chemicalbook.com | Lists multiple suppliers including UkrOrgSynthesis Ltd. and Ryan Scientific, Inc.[6] |

| Thermo Scientific (Alfa Aesar) | fishersci.com | Offers a range of chemicals for research and development.[7] |

| Sigma-Aldrich (Merck) | sigmaaldrich.com | A major supplier of chemicals for research and pharmaceutical applications. |

| Apollo Scientific | apolloscientific.co.uk | Supplier of fine chemicals and intermediates.[8] |

| Georganics | georganics.sk | Offers high-purity chemicals in various quantities.[9] |

General Reactivity and Applications in Drug Development

This compound, as an alkyl halide, is a versatile intermediate in organic synthesis.[10] The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[11] This reactivity is fundamental to its application in the synthesis of more complex molecules, including pharmaceutical intermediates.[7]

Chloro-containing compounds have a significant presence in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[12] The introduction of a chlorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Alkyl halides can participate in key reactions like nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, which are foundational for building molecular complexity in drug discovery.[10][13]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving this compound are not extensively documented in the provided search results, a general reaction pathway for alkyl halides, which is central to their utility in synthesis, can be illustrated. The following diagram depicts the two primary nucleophilic substitution pathways for an alkyl halide like this compound.

Caption: General reaction pathways for nucleophilic substitution of an alkyl chloride.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound were not explicitly available in the search results. However, general methods for the synthesis of alkyl halides can be adapted. One common approach is the halogenation of the corresponding alcohol, 5-methyl-2-hexanol, using a chlorinating agent.

General Synthesis Example: Chlorination of an Alcohol

A general procedure for the chlorination of a secondary alcohol to yield an alkyl chloride, such as this compound, could involve the following conceptual steps:

-

Reaction Setup: The starting alcohol (5-methyl-2-hexanol) is dissolved in a suitable inert solvent.

-

Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), is added to the solution, often at reduced temperatures to control the reaction rate. The reaction is typically performed in the presence of a base, like pyridine, to neutralize the HCl byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid and unreacted reagents.

-

Purification: The crude product is then purified, commonly through distillation, to isolate the this compound.

It is crucial to consult peer-reviewed literature for detailed and validated experimental procedures before attempting any synthesis.

For the application of this compound in further synthetic steps, such as in the development of pharmaceutical compounds, the specific protocol would be highly dependent on the target molecule and the desired reaction (e.g., substitution, elimination). Researchers should refer to relevant synthetic chemistry journals and databases for protocols tailored to their specific research goals.

References

- 1. This compound [stenutz.eu]

- 2. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|58766-17-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [chemicalbook.com]

- 7. 2-Chloro-2-methylhexane, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 1-Chloro-5-methylhexane - High purity | EN [georganics.sk]

- 10. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Isomers of chloroheptane and their properties.

An In-depth Technical Guide to the Isomers of Chloroheptane and Their Properties

Introduction

Chloroheptanes, with the general formula C7H15Cl, are chlorinated derivatives of the seven-carbon alkane, heptane (B126788). The structural diversity of the parent heptane molecule, which exists as nine distinct isomers, gives rise to a considerable number of chloroheptane isomers. Each of these isomers possesses unique physicochemical properties stemming from the specific placement of the chlorine atom on the carbon skeleton. This technical guide provides a comprehensive overview of the structural isomers of chloroheptane, their key properties, and relevant experimental protocols for their analysis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, where a thorough understanding of isomeric differences is crucial.

Structural Isomers of Chloroheptane

Heptane (C7H16) has nine structural isomers. The substitution of a single hydrogen atom with a chlorine atom on each of these parent skeletons results in a multitude of chloroheptane isomers. The primary isomers are derived from the straight-chain n-heptane, while a larger number of branched isomers also exist.

Isomers of n-Chloroheptane

The linear n-heptane molecule has four non-equivalent carbon atoms, leading to four possible structural isomers of monochloro-n-heptane:

-

1-Chloroheptane: The chlorine atom is located on a terminal carbon atom.

-

2-Chloroheptane: The chlorine atom is on the second carbon atom.

-

3-Chloroheptane: The chlorine atom is on the third carbon atom.

-

4-Chloroheptane: The chlorine atom is on the central carbon atom.

Isomers from Branched Heptanes

The eight branched isomers of heptane give rise to a significantly larger number of chloroheptane isomers due to their more complex and varied carbon frameworks. A systematic nomenclature is essential to distinguish between these compounds. For instance, isomers can be derived from parent structures such as methylhexane, dimethylpentane, ethylpentane, and trimethylbutane.

Physicochemical Properties

The position of the chlorine atom on the heptane backbone significantly influences the physicochemical properties of the isomers. These properties are critical for predicting their behavior in various chemical and biological systems.

Properties of n-Chloroheptane Isomers

Quantitative data for the primary isomers of n-chloroheptane are summarized in the table below, allowing for a direct comparison of their key physical constants.

| Property | 1-Chloroheptane | 2-Chloroheptane | 3-Chloroheptane | 4-Chloroheptane |

| CAS Number | 629-06-1 | 1001-88-3 | 999-52-0 | 2629-74-5 |

| Molecular Weight ( g/mol ) | 134.65 | 134.65 | 134.65 | 134.65 |

| Boiling Point (°C) | 159-160 | 149-151 | 152-154 | 150-152 |

| Melting Point (°C) | -69.5 | -76.8 | -93.8 | - |

| Density (g/mL at 25 °C) | 0.873 | 0.865 | 0.866 | 0.864 |

| Refractive Index (nD at 20 °C) | 1.434 | 1.430 | 1.431 | 1.430 |

Experimental Protocols

The characterization and differentiation of chloroheptane isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Objective: To separate and identify individual chloroheptane isomers in a mixture.

Methodology:

-

Sample Preparation: Dilute the chloroheptane isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: Set to 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 200 °C.

-

Hold: Maintain at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify isomers based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST). The fragmentation patterns will differ based on the stability of the carbocation formed upon ionization, which is influenced by the chlorine atom's position.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the precise molecular structure of a purified chloroheptane isomer.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: Operate at a frequency of 400 MHz or higher.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1 s

-

Pulse width: 90°

-

-

Analysis: The chemical shifts, integration, and coupling patterns of the proton signals will reveal the connectivity of the hydrogen atoms and their proximity to the electronegative chlorine atom. Protons on the carbon bearing the chlorine (α-protons) will be shifted downfield.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: Operate at a frequency of 100 MHz or higher.

-

Acquisition Parameters:

-

Proton-decoupled experiment.

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

-

Analysis: The number of unique carbon signals will indicate the symmetry of the molecule. The chemical shift of the carbon atom bonded to the chlorine will be significantly downfield (typically in the range of 50-70 ppm).

-

-

2D NMR (e.g., COSY, HSQC): If the structure is complex, 2D NMR experiments can be performed to establish C-H and H-H correlations, confirming the complete structural assignment.

Visualizations

Logical Relationship of n-Chloroheptane Isomers

The following diagram illustrates the relationship between the parent n-heptane molecule and its four primary monochlorinated isomers.

Caption: Isomeric relationship of n-chloroheptanes.

Experimental Workflow for Isomer Analysis

This diagram outlines the typical workflow for the separation and structural identification of chloroheptane isomers.

Caption: Workflow for chloroheptane isomer analysis.

2-Chloro-5-methylhexane: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 2-Chloro-5-methylhexane, including available data from PubChem and the National Institute of Standards and Technology (NIST). It also outlines standardized experimental protocols for the determination of its key characteristics and presents a logical workflow for chemical characterization.

Chemical Identity and Properties

This compound is a halogenated alkane. Its fundamental identifiers and computed physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 58766-17-9 | PubChem[1][2] |

| Molecular Formula | C7H15Cl | PubChem[1][2] |

| SMILES | CC(C)CCC(C)Cl | PubChem[1][2] |

| InChI | InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 | PubChem[1][2] |

| InChIKey | IFNXFJYDRXSXDW-UHFFFAOYSA-N | PubChem[1][2] |

Table 2: Computed and Experimental Physical Properties of this compound

| Property | Value | Type | Source |

| Molecular Weight | 134.65 g/mol | Computed | PubChem[1][2] |

| Monoisotopic Mass | 134.0862282 Da | Computed | PubChem[1][2] |

| Boiling Point | 143 °C | Experimental | Stenutz[3] |

| Density | 0.861 g/cm³ | Experimental | MOLBASE[4] |

| Refractive Index | 1.416 | Experimental | MOLBASE[4] |

| Flash Point | 35.2 °C | Experimental | MOLBASE[4] |

| Topological Polar Surface Area | 0 Ų | Computed | PubChem[1][2] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical and spectroscopic properties of liquid alkyl halides like this compound.

Determination of Boiling Point (Micro Scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and efficient method for small sample volumes is the micro-boiling point determination.[6]

Apparatus:

-

Thiele tube or melting point apparatus[7]

-

Thermometer

-

Capillary tube, sealed at one end[8]

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating block)[9]

-

Liquid paraffin (B1166041) or other suitable heating bath fluid[7]

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

The capillary tube is inverted (sealed end up) and placed into the liquid in the test tube.[7]

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube or melting point apparatus, which is filled with the heating fluid.[7]

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

-

Heating is continued until a rapid and continuous stream of bubbles emerges, indicating the liquid is boiling.[9]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[9]

Measurement of Density

Density is a fundamental physical property defined as mass per unit volume.[10] For a liquid, it can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.[11][12]

Apparatus:

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[10]

-

A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is recorded by reading the bottom of the meniscus.[10]

-

The mass of the graduated cylinder containing the liquid is then measured.[10]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[13]

-

The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify and assess the purity of a liquid sample.

Apparatus:

-

Abbe refractometer[14]

-

Constant temperature water bath

-

Dropper or pipette

-

Acetone or other suitable solvent for cleaning

Procedure:

-

The refractometer is turned on and the prism is cleaned with a suitable solvent (e.g., acetone) and a soft tissue.

-

The instrument is calibrated using a standard sample with a known refractive index, if necessary.

-

A few drops of this compound are placed on the surface of the prism using a dropper.[14]

-

The prism is closed and the light source is positioned.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.[14]

-

The refractive index is read from the instrument's scale.

-

The temperature of the measurement, typically controlled by a water bath circulating through the refractometer, should be recorded (e.g., 20°C or 25°C).[14]

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer[15]

-

Dropper or pipette

-

Acetone or other suitable solvent for cleaning

Procedure:

-

A background spectrum of the empty spectrometer is recorded.

-

A drop of the neat liquid sample is placed on the surface of one salt plate.[1]

-

The second salt plate is placed on top to create a thin liquid film between the plates.[1]

-

The "sandwiched" plates are placed in the sample holder of the spectrometer.

-

The IR spectrum of the sample is acquired.

-

After analysis, the salt plates are cleaned with a suitable solvent and stored in a desiccator to prevent damage from moisture.[1]

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of an organic compound.

Apparatus:

-

NMR spectrometer

-

NMR tube

-

Deuterated solvent (e.g., CDCl₃)

-

Pipette

Procedure:

-

A small amount of the liquid sample is dissolved in a deuterated solvent inside a vial.

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectrometer is set up, which includes locking onto the deuterium (B1214612) signal of the solvent and shimming the magnetic field to achieve homogeneity.[17]

-

The desired NMR experiments (e.g., ¹H, ¹³C, DEPT, COSY) are acquired using appropriate parameters such as pulse angle and relaxation delay.[18]

-

The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to determine the chemical structure.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For alkyl halides, it provides information on the molecular weight and fragmentation pattern.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI)

-

Gas chromatograph (for GC-MS) or direct injection system

Procedure:

-

The sample is introduced into the mass spectrometer. For a volatile liquid like this compound, this is often done via a gas chromatograph (GC-MS) which separates the sample from any impurities before it enters the mass spectrometer.

-

The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).

-

The molecular ion and any fragment ions produced by its decomposition are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern of alkyl halides often shows characteristic peaks resulting from the loss of the halogen atom and cleavage of the carbon-carbon bonds.[19]

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound | C7H15Cl | CID 521853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. MOLBASE [key.molbase.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chemconnections.org [chemconnections.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. quora.com [quora.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. chemistry-online.com [chemistry-online.com]

- 13. homesciencetools.com [homesciencetools.com]

- 14. scribd.com [scribd.com]

- 15. ursinus.edu [ursinus.edu]

- 16. homework.study.com [homework.study.com]

- 17. books.rsc.org [books.rsc.org]

- 18. sc.edu [sc.edu]

- 19. youtube.com [youtube.com]

Methodological & Application

Application and Protocols for 2-Chloro-5-methylhexane in Pharmaceutical Manufacturing: Information Not Available

Despite a comprehensive search of scientific literature and chemical databases, there is no specific, publicly available information detailing the use of 2-Chloro-5-methylhexane as a precursor in the manufacturing of any known pharmaceutical drugs.

While many chlorinated organic compounds are vital intermediates in drug synthesis, this compound does not appear to be a commonly utilized building block in this context. Searches for its application in pharmaceutical settings, including detailed experimental protocols and quantitative data, did not yield any relevant results.

General chemical databases provide basic physical and chemical properties of this compound, which are summarized below. However, without a known reaction pathway to a specific pharmaceutical agent, further detailed application notes and protocols cannot be provided.

Physicochemical Properties of this compound

For reference, the basic properties of this compound are presented in the table below. This information is compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C₇H₁₅Cl |

| Molecular Weight | 134.65 g/mol |

| CAS Number | 58766-17-9 |

| IUPAC Name | This compound |

| Synonyms | Hexane, 2-chloro-5-methyl- |

Theoretical Reactivity

In theory, as a secondary alkyl halide, this compound could participate in several types of reactions common in organic synthesis, such as:

-

Nucleophilic Substitution (Sₙ1 and Sₙ2): The chlorine atom could be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The secondary nature of the carbon atom bonded to the chlorine suggests that both Sₙ1 and Sₙ2 pathways could be possible, depending on the reaction conditions (nucleophile, solvent, temperature).

-

Elimination Reactions (E1 and E2): Treatment with a strong base could lead to the elimination of hydrogen chloride to form an alkene, likely a mixture of 5-methyl-1-hexene (B1630410) and 5-methyl-2-hexene.

-

Grignard Reagent Formation: Reaction with magnesium metal would form the corresponding Grignard reagent, which could then be used in a variety of carbon-carbon bond-forming reactions.

Logical Workflow for a Hypothetical Reaction

While no specific pharmaceutical application has been identified, a general workflow for a hypothetical nucleophilic substitution reaction using this compound as a precursor is outlined below. This is a theoretical representation and not based on a documented pharmaceutical synthesis.

Due to the lack of specific data for this compound in pharmaceutical synthesis, we are unable to provide detailed experimental protocols, quantitative data tables, or specific signaling pathway diagrams as requested. The information that would be necessary to generate these materials is not available in the public domain.

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-methylhexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving 2-chloro-5-methylhexane, a secondary alkyl halide. The notes cover the theoretical background of S(_N)1 and S(_N)2 reaction pathways, factors influencing reaction outcomes, and detailed experimental protocols. This information is intended to guide researchers in designing and executing substitution reactions for the synthesis of novel compounds.

Introduction to Nucleophilic Substitution on this compound

This compound is a secondary alkyl halide, a class of substrates that can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1][2][3] Understanding and controlling these factors is crucial for achieving desired product yields and stereochemical outcomes.

-

S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry.[1][4] The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][5] Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.[3]

-